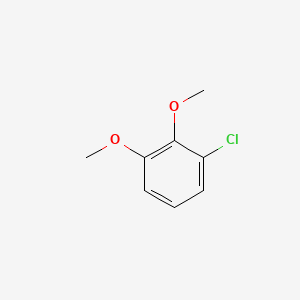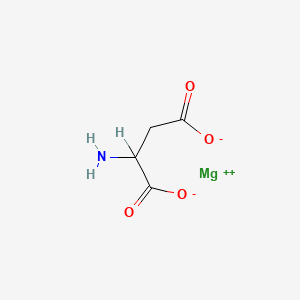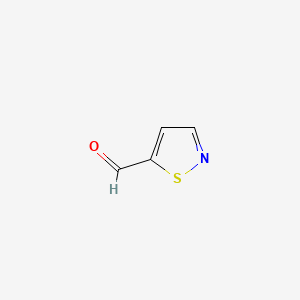
4-Methoxyphenyl 4-hydroxybenzoate
Overview
Description
4-Methoxyphenyl 4-hydroxybenzoate is an organic compound with the molecular formula C14H12O4. It is a white crystalline solid known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a hydroxybenzoate ester group.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell, influencing biochemical pathways .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
4-Methoxyphenyl 4-hydroxybenzoate may influence several biochemical pathways. For instance, it is known that 4-Hydroxybenzoic acid, a similar compound, is involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxyphenyl 4-hydroxybenzoate are not fully elucidated yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound might be involved in the protocatechuate branch of the beta-ketoadipate pathway .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in several metabolic pathways. For instance, it has been suggested that this compound might be involved in the protocatechuate branch of the beta-ketoadipate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
- Oxidation of the methoxy group can yield 4-formylphenyl 4-hydroxybenzoate or 4-carboxyphenyl 4-hydroxybenzoate.
- Reduction of the ester group results in 4-methoxyphenyl 4-hydroxybenzyl alcohol.
- Substitution reactions produce derivatives like 4-nitrophenyl 4-hydroxybenzoate or 4-bromophenyl 4-hydroxybenzoate .
Scientific Research Applications
4-Methoxyphenyl 4-hydroxybenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug delivery systems and as a preservative in formulations.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-Methoxyphenyl 4-hydroxybenzoate, known for its use in the production of parabens.
4-Methoxybenzoic acid: Similar in structure but lacks the hydroxy group on the aromatic ring.
Methyl 4-hydroxybenzoate:
Uniqueness: this compound is unique due to the presence of both methoxy and hydroxybenzoate groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQSVJUCLQYISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342069 | |
| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50687-62-2 | |
| Record name | Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50687-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methoxyphenyl 4-hydroxybenzoate used as a starting material in the synthesis of liquid crystal polymers?
A1: this compound (MPHB) serves as a crucial building block in synthesizing liquid crystal polymers. The structure of MPHB, with its rigid aromatic rings connected by ester linkage, contributes to the molecule's overall rigidity. This rigidity is important for liquid crystal behavior.
Q2: How does the flexibility of the polymer main chain affect the liquid crystal properties of polymers derived from this compound?
A2: The research clearly demonstrates that the flexibility of the polymer main chain plays a crucial role in determining if a polymer derived from MPHB will exhibit liquid crystal properties. []
- When MPHB was incorporated into a polymer with a relatively flexible main chain (using epihydrodrine in the synthesis), the resulting polymer (PMPEB) displayed liquid crystal behavior. []
- Conversely, when MPHB was incorporated into a polymer with a rigid main chain (using methacryloyl chloride), the resulting polymer (PMPMAB) did not exhibit liquid crystal properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)




![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)


